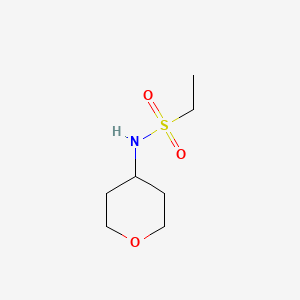![molecular formula C9H16O B13157739 6-Ethyl-1-oxaspiro[2.5]octane](/img/structure/B13157739.png)
6-Ethyl-1-oxaspiro[2.5]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-1-oxaspiro[25]octane is a chemical compound with the molecular formula C10H18O It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-1-oxaspiro[2.5]octane typically involves the reaction of cyclohexanone with ethyl chloroacetate in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out in a nitrogen atmosphere to prevent oxidation and is maintained at a low temperature (10-15°C) to control the reaction rate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The product is then purified through distillation and other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 6-Ethyl-1-oxaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles are employed.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Ethyl-1-oxaspiro[2.5]octane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Ethyl-1-oxaspiro[2.5]octane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Oxaspiro[2.5]octane: A structurally similar compound with different substituents.
Ethyl 6-oxaspiro[2.5]octane-1-carboxylate: Another spiro compound with a carboxylate group.
Uniqueness: 6-Ethyl-1-oxaspiro[2.5]octane is unique due to its specific ethyl substitution, which can influence its reactivity and interactions compared to other spiro compounds. This uniqueness makes it valuable for specific synthetic and research applications .
Properties
Molecular Formula |
C9H16O |
|---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
6-ethyl-1-oxaspiro[2.5]octane |
InChI |
InChI=1S/C9H16O/c1-2-8-3-5-9(6-4-8)7-10-9/h8H,2-7H2,1H3 |
InChI Key |
IPQFRFWDCRQKIM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2(CC1)CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Bromomethyl)-2-cyclopropylbicyclo[2.2.1]heptane](/img/structure/B13157663.png)

![3-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13157676.png)






![2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanethioamide](/img/structure/B13157725.png)


![(2Z)-2-Fluoro-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B13157747.png)
methanol](/img/structure/B13157755.png)
